Superior Correlation with Tumor Proliferation Index (Ki-67) vs. [18F]FDG in Lung Cancer: r = 0.92 vs. r = 0.59
In a prospective head-to-head study of 26 patients with pulmonary nodules, [18F]FLT SUV demonstrated a substantially stronger linear correlation with the Ki-67 proliferation index (r = 0.92, P < 0.0001) compared with [18F]FDG SUV (r = 0.59, P < 0.001) [1]. The coefficient of determination (r²) for [18F]FLT was 0.85 versus 0.35 for [18F]FDG, indicating that FLT uptake explains approximately 85% of the variance in tissue proliferative activity—more than double that explained by FDG. Notably, [18F]FLT uptake was observed exclusively in malignant lesions, whereas [18F]FDG was false-positive in 4 of 8 patients with benign lesions [1].
| Evidence Dimension | Correlation of tracer SUV with Ki-67 proliferation index |
|---|---|
| Target Compound Data | [18F]FLT: r = 0.92; P < 0.0001 |
| Comparator Or Baseline | [18F]FDG: r = 0.59; P < 0.001 |
| Quantified Difference | Δr = 0.33; r² advantage: 0.85 vs. 0.35 (FLT explains ~2.4× more variance in proliferation) |
| Conditions | 26 patients with pulmonary nodules; Ki-67 MIB-1 immunohistochemistry on resected/biopsied tissue; SUV from PET acquired with both tracers within 2 weeks |
Why This Matters
For procurement decisions in oncology trials where the primary endpoint is proliferative response, [18F]FLT provides a quantitatively stronger surrogate biomarker for Ki-67 than [18F]FDG, directly reducing sample-size requirements and improving statistical power for detecting treatment effects.
- [1] Buck AK, Halter G, Schirrmeister H, et al. Imaging proliferation in lung tumors with PET: 18F-FLT versus 18F-FDG. J Nucl Med. 2003;44(9):1426-1431. PMID: 12960187. View Source
